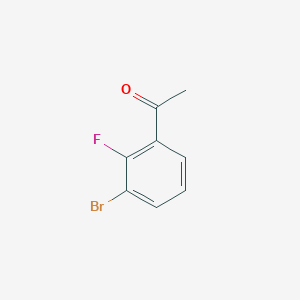
3'-Bromo-2'-Fluoroacetophenone
Overview
Description
3’-Bromo-2’-Fluoroacetophenone: is an organic compound with the chemical formula C8H6BrFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3’ position and a fluorine atom at the 2’ position. This compound is a colorless to pale yellow liquid with a melting point of 28-29°C and a boiling point of approximately 252-254°C . It is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water .
Mechanism of Action
Mode of Action
The mode of action of 3’-Bromo-2’-Fluoroacetophenone involves a bromination reaction on acetophenone derivatives . Under acidic conditions, the acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Action Environment
The action, efficacy, and stability of 3’-Bromo-2’-Fluoroacetophenone can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For instance, the bromination reaction of acetophenone derivatives was found to be influenced by reaction time, reaction temperature, and dosage of the brominating agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Bromo-2’-Fluoroacetophenone can be synthesized through the bromination and fluorination of acetophenone derivatives. One common method involves the reaction of acetophenone with bromine and hydrogen fluoride. The process typically involves adding acetophenone to a reaction vessel, followed by the gradual addition of hydrogen fluoride and bromine . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 3’-Bromo-2’-Fluoroacetophenone may involve more advanced techniques such as biphasic electrolysis. This method uses sodium bromide and chloroform in the presence of sulfuric acid as a supporting electrolyte at room temperature. This approach results in high selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-2’-Fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 3’-Bromo-2’-Fluoroacetophenone is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs and therapeutic agents. Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of complex molecules and polymers .
Comparison with Similar Compounds
- 2’-Bromo-4’-Fluoroacetophenone
- 2’-Bromo-5’-Fluoroacetophenone
- 3’-Bromo-4’-Fluoroacetophenone
Comparison: 3’-Bromo-2’-Fluoroacetophenone is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring. This positional arrangement affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, 3’-Bromo-2’-Fluoroacetophenone may exhibit different physical properties, such as melting and boiling points, and distinct reactivity patterns in chemical reactions .
Properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFYQYBXIVNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565737 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-61-5 | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2'-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
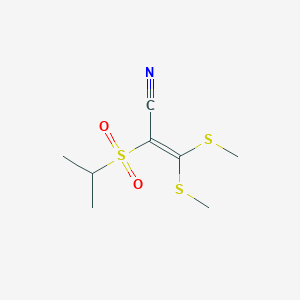

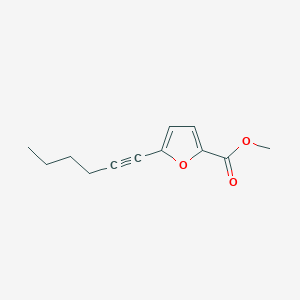

![4-[(4-Methyl-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)

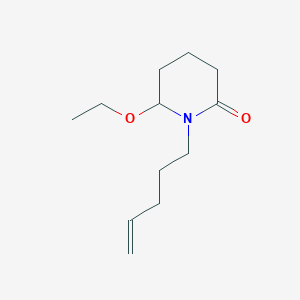
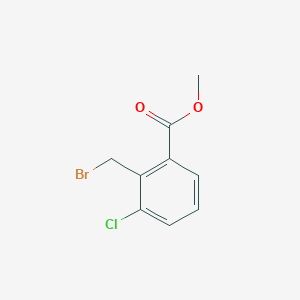
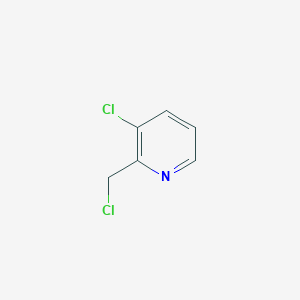
![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
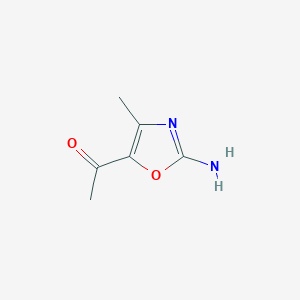
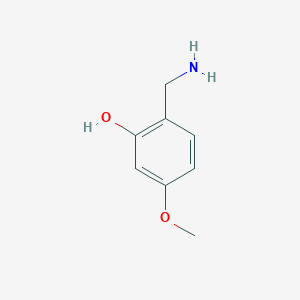
![2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline](/img/structure/B70137.png)
![5H-Cyclohepta[b]pyridin-9-ol,4-ethoxy-6,7,8,9-tetrahydro-(9CI)](/img/structure/B70138.png)
